Nodulisporic acid

Catalog No.
S639573
CAS No.
163120-03-4
M.F
C43H53NO6
M. Wt
679.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nodulisporic acid

CAS Number

163120-03-4

Product Name

Nodulisporic acid

IUPAC Name

(2E,4E)-5-[(3S,4S,7S,8S,9R,12S,23R,24S,28S)-7,24-dihydroxy-3,4,8,20,20,22,22-heptamethyl-27-oxo-28-prop-1-en-2-yl-21-oxa-1-azaoctacyclo[13.13.1.02,14.03,12.04,9.017,25.018,23.026,29]nonacosa-2(14),15,17(25),18,26(29)-pentaen-8-yl]-2-methylpenta-2,4-dienoic acid

Molecular Formula

C43H53NO6

Molecular Weight

679.9 g/mol

InChI

InChI=1S/C43H53NO6/c1-21(2)33-36(47)31-30-24(27-20-39(4,5)50-40(6,7)32(27)35(30)46)19-25-26-18-23-13-14-28-41(8,16-11-12-22(3)38(48)49)29(45)15-17-42(28,9)43(23,10)37(26)44(33)34(25)31/h11-12,16,19-20,23,28-29,32-33,35,45-46H,1,13-15,17-18H2,2-10H3,(H,48,49)/b16-11+,22-12+/t23-,28-,29-,32+,33-,35+,41-,42-,43+/m0/s1

InChI Key

UNCVXXVJJXJZII-QLETUHIQSA-N

SMILES

CC(=C)C1C(=O)C2=C3N1C4=C(C3=CC5=C2C(C6C5=CC(OC6(C)C)(C)C)O)CC7C4(C8(CCC(C(C8CC7)(C)C=CC=C(C)C(=O)O)O)C)C

Synonyms

nodulisporic acid A, nodulisporic acid-A

Canonical SMILES

CC(=C)C1C(=O)C2=C3N1C4=C(C3=CC5=C2C(C6C5=CC(OC6(C)C)(C)C)O)CC7C4(C8(CCC(C(C8CC7)(C)C=CC=C(C)C(=O)O)O)C)C

Isomeric SMILES

CC(=C)[C@H]1C(=O)C2=C3N1C4=C(C3=CC5=C2[C@H]([C@H]6C5=CC(OC6(C)C)(C)C)O)C[C@H]7[C@]4([C@]8(CC[C@@H]([C@@]([C@@H]8CC7)(C)/C=C/C=C(\C)/C(=O)O)O)C)C

Insecticidal Properties:

NA was initially discovered for its potent insecticidal activity against a broad range of insect species, including houseflies, mosquitoes, and cockroaches []. Research revealed that NA acts by specifically targeting glutamate-gated chloride channels (GluCls) in insects, leading to paralysis and death []. This unique mode of action, distinct from existing insecticides, sparked interest in NA as a potential novel pest control tool.

Further studies utilized chemical modifications of NA to understand the structure-activity relationship (SAR) of the molecule []. These studies identified key structural elements crucial for insecticidal activity and paved the way for the development of semi-synthetic derivatives with enhanced efficacy against specific pests, such as fleas [].

Understanding Biosynthesis and Enzyme Function:

Recent research has delved deeper into the complex biosynthetic pathway of NA within the fungus. Scientists have identified and characterized key enzymes involved in the various steps of NA production, including a multifunctional monooxygenase responsible for generating the intricate chemical structure of the molecule [].

Nodulisporic acid is a structurally complex indole diterpene that was first isolated from the endophytic fungus Nodulisporium sp. and later from Hypoxylon pulicicidum. This compound is notable for its potent insecticidal properties, which have garnered significant interest in both academic and industrial research settings. The nodulisporic acids comprise a family of compounds, including Nodulisporic acid A, B, C, D, E, and F, each exhibiting varying degrees of biological activity and structural complexity. The unique architecture of these compounds includes a highly substituted indole core that contributes to their biological efficacy and chemical reactivity .

Nodulisporic acid acts as a selective insecticide by targeting specific ligand-gated chloride channels in insects. These channels are crucial for nerve function, and their activation by nodulisporic acid disrupts nerve impulses, leading to insect paralysis and death. Importantly, these channels differ from those found in mammals, suggesting a potential safety advantage for nodulisporic acid-based insecticides.

While detailed toxicity data is limited, studies suggest that nodulisporic acid A exhibits low mammalian toxicity []. This selectivity towards insect chloride channels makes it an attractive candidate for insecticide development. However, further research is needed to fully assess the safety profile of nodulisporic acid and its derivatives.

That are crucial for their synthesis and modification. Key reactions include:

  • Horner-Wadsworth-Emmons Reaction: Used to synthesize dienoate derivatives essential for constructing the nodulisporic acid framework .
  • Palladium-Catalyzed Cross-Coupling: Employed in the formation of carbon-carbon bonds, facilitating the assembly of the complex molecular structure of nodulisporic acids .
  • Hydrolysis: Often performed to convert intermediates into more stable forms or to introduce functional groups necessary for biological activity .
  • Oxidative Ring-Opening: This reaction can occur upon exposure to air, leading to instability in certain derivatives of nodulisporic acids .

Nodulisporic acids exhibit significant biological activity, particularly as insecticides. The primary mechanism of action involves modulation of invertebrate-specific glutamate-gated ion channels, which are not present in mammals, thus providing a wide therapeutic index with minimal toxicity to non-target species . Research has shown that Nodulisporic acid A possesses systemic insecticidal activity against fleas and ticks, with prolonged efficacy observed in animal models following oral administration . Additionally, modifications to the nodulisporic acid structure have led to derivatives with enhanced potency and selectivity for target pests .

The synthesis of nodulisporic acids has been a focus of extensive research due to their complex structures. Notable synthetic strategies include:

  • Total Synthesis: Several total syntheses have been reported, including a twelve-step asymmetric synthesis for Nodulisporic acid C that features diastereoselective polycyclizations .
  • Convergent Synthesis: This approach combines different synthetic pathways to construct the final product efficiently, as seen in the synthesis of Nodulisporic acid D using various coupling techniques .
  • Biosynthetic Pathways: Recent studies have elucidated the biosynthetic gene clusters responsible for producing nodulisporic acids in fungi, revealing a complex array of enzymatic transformations that lead to multiple congeners .

The primary application of nodulisporic acids lies in agriculture as insecticides. Their effectiveness against a range of pests makes them valuable candidates for developing new pest control agents. Moreover, their unique mechanism of action offers potential advantages over conventional insecticides by targeting specific pathways in insects without affecting mammals. Research into their potential medicinal applications is ongoing, particularly concerning their selective toxicity profiles and possible use as antiparasitic agents .

Interaction studies involving nodulisporic acids have primarily focused on their effects on insect physiology. These studies have demonstrated that nodulisporic acids selectively interact with glutamate-gated ion channels in insects, leading to paralysis and death upon exposure. Additionally, research has explored how structural modifications can enhance or diminish these interactions, providing insights into designing more effective insecticides with reduced environmental impact .

Nodulisporic acids share structural similarities with other indole diterpenes but are unique due to their specific functional groups and biological activity profiles. Some similar compounds include:

  • Penitrem A: Another indole diterpene known for its neurotoxic effects on mammals and insects.
  • Lolitrem B: An indole alkaloid with toxic properties affecting livestock.
  • Fusarium mycotoxins: A group of compounds produced by fungi that also exhibit insecticidal properties.

Comparison Table

CompoundSourceBiological ActivityUnique Features
Nodulisporic Acid ANodulisporium sp.Potent insecticideSelective modulation of glutamate channels
Penitrem APenicillium spp.NeurotoxicTargets vertebrate nervous systems
Lolitrem BNeotyphodium loliiToxicity in livestockAffects neurotransmitter release
Fusarium MycotoxinsVarious Fusarium speciesInsecticideDiverse mechanisms depending on specific toxin

Nodulisporic acids stand out due to their specific structural characteristics and targeted action against pests while maintaining safety for non-target organisms. This unique profile positions them as promising candidates for further research and development in pest management strategies.

Molecular Formula and Physical Properties

Nodulisporic acids comprise a family of structurally complex indole diterpenes with distinctive molecular formulas and physical characteristics that vary among the different variants [1] [2] [3]. The core nodulisporic acid compounds exhibit significant diversity in their molecular compositions, reflecting the complexity of their biosynthetic pathways and structural modifications.

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Nodulisporic Acid AC43H53NO6679.9163120-03-4
Nodulisporic Acid A1C43H53NO7695.9163120-04-5
Nodulisporic Acid B2C43H57NO7699.9-
Nodulisporic Acid CC43H57NO5667.9-
Nodulisporic Acid C2C45H59NO8701.9-
Nodulisporic Acid DC38H49NO4583.8-
Nodulisporic Acid E---
Nodulisporic Acid FC28H37NO3435.6-

The nodulisporic acids are characterized as diterpenoids featuring a polycyclic framework with an indole nucleus fused to a complex terpene-derived structure [1] [2]. These compounds share a common indole diterpene skeleton but differ significantly in their oxidation patterns and functional group substitutions [4]. The molecular weights range from 435.6 grams per mole for nodulisporic acid F to 701.9 grams per mole for nodulisporic acid C2, reflecting the progressive structural complexity within the series [5] [6] [7].

All nodulisporic acid variants are classified as secondary metabolites produced by filamentous fungi, particularly species of Nodulisporium and Hypoxylon pulicicidum [8] [9]. The compounds exhibit poor stability in their free acid forms and are commonly isolated and characterized as sodium salts to maintain structural integrity [10].

Structural Elucidation Methodologies

The structural elucidation of nodulisporic acids has relied on a comprehensive array of spectroscopic and analytical techniques to determine their complex three-dimensional architectures [11] [12]. The methodological approaches employed for structural determination have evolved significantly since the initial discovery of these compounds by researchers at Merck Research Laboratories.

The primary structural elucidation methodologies include nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and two-dimensional correlation spectroscopy techniques [11] [13]. Advanced nuclear magnetic resonance experiments, including proton-detected solid-state nuclear magnetic resonance spectroscopy with fast magic angle spinning, have provided detailed structural information about the molecular framework [14]. These techniques have been particularly valuable for analyzing the complex polycyclic structures and determining the precise connectivity of the indole-terpene hybrid molecules.

Computational approaches have also played a crucial role in structural assignments, with density functional theory calculations supporting experimental spectroscopic data [15]. The integration of experimental and theoretical methods has enabled researchers to confirm stereochemical assignments and validate proposed structures through comparison of predicted and observed spectral properties.

High-resolution tandem mass spectrometry has provided complementary structural information, particularly for fragmentation patterns that support proposed biosynthetic pathways [12] [16]. The combination of liquid chromatography coupled with mass spectrometric multistage analysis has proven essential for identifying and characterizing new nodulisporic acid variants from complex fungal extracts [17].

Stereochemical Analysis and Configuration

The stereochemical complexity of nodulisporic acids represents one of the most challenging aspects of their structural characterization [11] [18]. These compounds contain multiple stereogenic centers distributed throughout their polycyclic frameworks, requiring sophisticated analytical approaches to determine absolute and relative configurations.

The stereochemical analysis has revealed that nodulisporic acids possess highly constrained three-dimensional structures with specific spatial arrangements that are critical for their biological activities [18] [19]. The compounds feature multiple quaternary carbon centers and bridging functionalities that create rigid molecular scaffolds with defined stereochemical relationships.

Recent synthetic studies have provided valuable insights into the stereochemical requirements for nodulisporic acid assembly [19] [20]. The development of enantioselective synthetic routes has confirmed the absolute configurations of several family members and demonstrated the importance of stereocontrolled bond-forming reactions in accessing these complex architectures.

The stereochemistry of positions C-3' and C-4' in nodulisporic acid D2 has been definitively assigned through synthetic and spectroscopic studies, providing a foundation for understanding the configurations of related compounds including nodulisporic acids A2, B2, and C2 [18]. These assignments have been supported by detailed nuclear magnetic resonance analysis and confirmed through total synthesis efforts.

Comparative Structural Analysis of Nodulisporic Acid Variants

Nodulisporic Acid A

Nodulisporic acid A represents the most structurally complex member of the nodulisporic acid family and exhibits the highest level of biological activity within the series [1] [11]. The compound possesses the molecular formula C43H53NO6 with a molecular weight of 679.9 grams per mole, featuring a fully elaborated indole diterpene framework with multiple functional group modifications [1].

The structural architecture of nodulisporic acid A includes a highly substituted indole core fused to a complex polycyclic terpene system [11]. The molecule contains a dienoic acid side chain that is essential for biological activity, along with strategically positioned hydroxyl groups and an intricate ring system that defines the three-dimensional shape of the compound [11] [21].

Biosynthetic studies have revealed that nodulisporic acid A represents the terminal product of a complex metabolic grid, incorporating modifications from multiple enzymatic transformations [12] [16]. The compound serves as the reference standard for structure-activity relationship studies within the nodulisporic acid family, demonstrating the highest potency against target organisms [18].

Nodulisporic Acid B, C, and D Series

The nodulisporic acid B, C, and D series represent structurally related compounds that differ from nodulisporic acid A through specific modifications to the core framework and peripheral substituents [11] [13] [10]. These variants have been isolated from both wild-type and mutant strains of Nodulisporium species, providing insights into the biosynthetic flexibility of the producing organisms.

Nodulisporic acid B and its congeners B1 and B2 are characterized as 1'-deoxy derivatives of the parent compound, lacking a hydroxyl group at a critical position [13]. These compounds demonstrate reduced biological activity compared to nodulisporic acid A, with nodulisporic acid B showing approximately 100-fold lower potency against target organisms [13]. The structural modifications result in decreased chemical stability, necessitating isolation as sodium salts or methyl esters [13].

Nodulisporic acid C and its related compounds C1 and C2 represent D-ring-opened variants of the core structure [10]. Nodulisporic acid C exhibits good biological activity with an LD90 of 10 micrograms per milliliter against target organisms [10]. The molecular formula C43H57NO5 and molecular weight of 667.9 grams per mole reflect the specific structural modifications present in this series [2].

Nodulisporic acid D represents a simplified structural variant lacking the isoprene residue present at C-26 in the A series compounds [18]. The D series compounds exhibit molecular formulas and weights that reflect this structural truncation, with nodulisporic acid D having the formula C38H49NO4 and molecular weight of 583.8 grams per mole [3].

Nodulisporic Acid E

Nodulisporic acid E represents a biosynthetic intermediate with a simplified structure compared to the more complex family members [12] [16]. This compound lacks both the isoprene residue at C-26 and the two isoprene units that form the A/B ring system present in nodulisporic acid A [18].

The structural simplification observed in nodulisporic acid E provides important insights into the biosynthetic pathway leading to the more complex nodulisporic acids [12] [16]. The compound serves as a key intermediate that can be further modified through the action of additional biosynthetic enzymes to generate the fully elaborated family members [16].

Biosynthetic studies using heterologous expression systems have confirmed the role of nodulisporic acid E as a precursor compound in the pathway [12] [16]. The identification and characterization of this intermediate has been crucial for understanding the enzymatic machinery responsible for nodulisporic acid biosynthesis and for developing strategies for pathway engineering [8] [9].

Nodulisporic Acid F

Nodulisporic acid F represents the simplest member of the nodulisporic acid family and serves as a key biosynthetic intermediate [5] [7] [18]. With the molecular formula C28H37NO3 and molecular weight of 435.6 grams per mole, this compound lacks all three isoprene residues present in the more complex family members [5] [7].

The structural simplicity of nodulisporic acid F has made it an attractive target for synthetic studies, with several total syntheses reported in the literature [20] [22]. The compound represents the earliest biosynthetic intermediate in the nodulisporic acid series and provides a foundation for understanding the enzymatic elaboration that leads to the more complex family members [18] [8].

Heterologous biosynthesis studies have confirmed that nodulisporic acid F is produced through the combined action of four key enzymes: a geranylgeranyl transferase, a flavin adenine dinucleotide-dependent oxygenase, an indole diterpene cyclase, and a cytochrome P450 oxygenase [8] [9]. The successful production of nodulisporic acid F in engineered microbial systems has provided a platform for investigating the subsequent enzymatic steps that lead to the more complex family members [8] [9].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy has been the primary analytical technique for characterizing the structural features of nodulisporic acids [11] [23]. The complex polycyclic structures of these compounds generate intricate nuclear magnetic resonance spectra that require sophisticated analysis techniques for complete structural assignment.

Proton nuclear magnetic resonance spectroscopy has provided detailed information about the hydrogen environments within the nodulisporic acid structures [11]. The spectra typically exhibit complex multipicity patterns reflecting the rigid polycyclic frameworks and the presence of multiple stereogenic centers [11]. Chemical shift assignments have been made through two-dimensional correlation experiments and comparison with synthetic intermediates.

Carbon-13 nuclear magnetic resonance spectroscopy has been essential for determining the carbon framework connectivity and identifying functional group assignments [23]. The spectra reveal the presence of aromatic carbons associated with the indole nucleus, aliphatic carbons from the terpene framework, and carbonyl carbons from carboxylic acid and ketone functionalities [23].

Advanced nuclear magnetic resonance techniques, including gradient-enhanced correlation spectroscopy and nuclear Overhauser effect spectroscopy, have provided crucial information about through-bond and through-space connectivity relationships [11]. These experiments have been particularly valuable for confirming stereochemical assignments and validating proposed three-dimensional structures.

Mass Spectrometry Profiles

Mass spectrometry has played a critical role in the identification and characterization of nodulisporic acids, providing molecular weight determination and fragmentation pattern analysis [17]. High-resolution mass spectrometry has been essential for establishing molecular formulas and confirming the elemental compositions of new family members.

Electrospray ionization mass spectrometry has been the preferred ionization technique for nodulisporic acid analysis, generating protonated molecular ions and characteristic adduct ions [17]. The formation of sodium adducts has been commonly observed, consistent with the tendency of these compounds to form stable salt complexes [17].

Tandem mass spectrometry experiments have provided valuable structural information through the analysis of fragmentation patterns [12] [17]. The characteristic loss of specific functional groups and the formation of diagnostic fragment ions have supported structural assignments and biosynthetic pathway proposals [12] [17].

Liquid chromatography coupled with mass spectrometry has enabled the analysis of complex mixtures containing multiple nodulisporic acid variants [17]. This approach has been particularly valuable for metabolomic studies of producing organisms and for monitoring biosynthetic pathway reconstruction experiments [12] [16].

Ultraviolet Spectral Properties

The ultraviolet spectral properties of nodulisporic acids reflect the presence of the indole chromophore and conjugated systems within their molecular structures [24]. The compounds typically exhibit characteristic absorption bands associated with the aromatic indole nucleus and any extended conjugation present in the molecular framework.

The indole chromophore contributes significant absorption in the ultraviolet region, with characteristic absorption maxima that can be used for identification and quantification purposes [24]. The exact wavelengths and extinction coefficients vary depending on the specific substitution pattern and the degree of conjugation within each compound.

Conjugated systems, particularly the dienoic acid side chains present in several family members, contribute additional absorption features that extend into the near-ultraviolet and visible regions [24]. These extended chromophores can provide selective detection capabilities for compounds containing these structural features.

The ultraviolet spectral properties have been utilized for high-performance liquid chromatography detection and quantification of nodulisporic acids in complex biological samples [24] [17]. The characteristic absorption profiles enable selective monitoring and provide complementary identification criteria alongside mass spectrometric analysis.

Chemical Reactivity and Stability

The chemical reactivity and stability of nodulisporic acids present significant challenges for their isolation, characterization, and potential application [11] [25] [10]. These compounds exhibit inherent instability that arises from their complex molecular architecture and the presence of reactive functional groups.

The most significant stability issues relate to the tendency of nodulisporic acids to undergo degradation reactions under various conditions [11] [25] [10]. The compounds are particularly sensitive to acidic conditions, which can promote dehydration reactions involving hydroxyl groups and lead to the formation of dehydro derivatives [11] [13]. The presence of carboxylic acid functionality can facilitate intramolecular cyclization and rearrangement reactions that compromise structural integrity [11].

Exposure to atmospheric oxygen represents another major stability concern, as the indole core is susceptible to oxidative degradation [11]. Air exposure can lead to ring-opening reactions of the indole nucleus, resulting in complex degradation mixtures and loss of biological activity [11]. This sensitivity has necessitated the development of specialized isolation and storage protocols to maintain compound integrity.

The chemical instability has led to the development of stabilization strategies, including conversion to sodium salts and methyl esters [13] [10]. These derivatives exhibit improved stability compared to the free acid forms and can be isolated and characterized without significant degradation [13] [10]. The sodium salt forms have become the standard for biological activity evaluation and structural characterization studies.

Temperature stability studies have revealed that nodulisporic acids are generally stable under refrigerated storage conditions but undergo accelerated degradation at elevated temperatures [25]. The compounds require careful handling and storage under inert atmospheres to prevent oxidative degradation and maintain their chemical and biological properties [25].

XLogP3

7.3

UNII

1K1CU6363A

Wikipedia

Nodulisporic acid

Dates

Last modified: 08-15-2023
Ondeyka, John G.; Helms, Gregory L.; Hensens, Otto D.; Goetz, Michael A.; Zink, Deborah L.; Tsipouras, Athanasios; Shoop, Wesley L.; Slayton, Lyndia; Dombrowski, Anne W.; Polishook, Jon D.; Ostlind, Dan A.; Tsou, Nancy N.; Ball, Richard G.; Singh, Sheo B.; Nodulisporic acid A, a novel and potent insecticide from a nodulisporium Sp. isolation, structure determination, and chemical transformations, Journal of the American Chemical Society, 11938, 8809-8816. DOI:10.1021/ja971664k

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